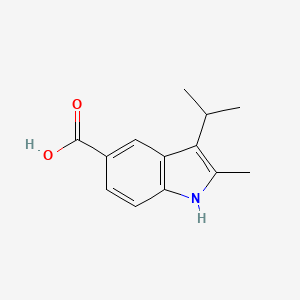

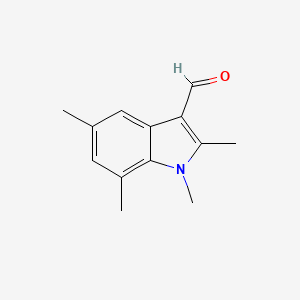

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

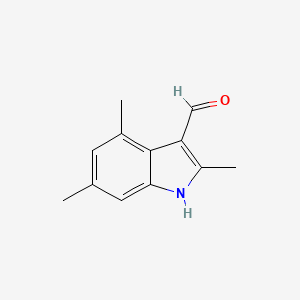

“3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is an indole derivative . Its molecular formula is C13H15NO2 and it has a molecular weight of 217.27 .

Synthesis Analysis

The synthesis of indole derivatives has been extensively studied . For instance, NaClO2 salt and NaH2PO4 buffer can cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Molecular Structure Analysis

The InChI code for “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is 1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) .Chemical Reactions Analysis

Indole derivatives have been found to undergo various chemical reactions . For example, in the presence of gastric acid, both I3C and I3ACN undergo nonenzymatic acid condensation reactions to generate a number of additional AHR ligands .Physical And Chemical Properties Analysis

The storage temperature for “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” is between 2 and 8 degrees Celsius .Scientific Research Applications

Pharmaceutical Research

Indole derivatives are widely recognized for their pharmacological properties. “3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid” could be investigated for its potential as a building block in the synthesis of compounds with anti-inflammatory, analgesic, or anticancer activities, as suggested by the biological activities of similar indole compounds .

Agricultural Chemistry

As indole derivatives have been explored for their herbicidal activities, this compound might serve as a precursor in the design of novel herbicides acting as antagonists to plant receptors .

Synthetic Chemistry

This compound could be used in synthetic chemistry for the total synthesis of complex molecules such as alkaloids, which have various biological activities .

Immunomodulation

Indole derivatives have been used to prepare tryptophan dioxygenase inhibitors, which could act as potential anticancer immunomodulators. The subject compound may find applications in this field by serving as a reactant in the synthesis of these inhibitors .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name |

2-methyl-3-propan-2-yl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPARHPUTLSSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)